molecular formula C18H20O6S2-2 B14078666 dipotassium 4,4'-(3,4-Hexanediyl)dibenzenesulfonate

dipotassium 4,4'-(3,4-Hexanediyl)dibenzenesulfonate

Cat. No.: B14078666
M. Wt: 396.5 g/mol
InChI Key: VVNNCRNANKENRU-UHFFFAOYSA-L
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Description

Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate is a chemical compound known for its unique structure and properties. It is a dipotassium salt of a dibenzenesulfonic acid derivative, characterized by the presence of a hexane-3,4-diyl linker between two benzenesulfonate groups. This compound is also referred to as sygethin dihydrate in some scientific literature .

Preparation Methods

The synthesis of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate typically involves the reaction of hexestrol with benzenesulfonic acid derivativesThe reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the desired product .

Chemical Reactions Analysis

Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol derivatives.

    Substitution: The benzenesulfonate groups can participate in substitution reactions, where the sulfonate groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its sulfonate groups .

Comparison with Similar Compounds

Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate can be compared with other similar compounds, such as:

The uniqueness of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate lies in its specific hexane-3,4-diyl linker, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C18H20O6S2-2

Molecular Weight

396.5 g/mol

IUPAC Name

4-[4-(4-sulfonatophenyl)hexan-3-yl]benzenesulfonate

InChI

InChI=1S/C18H22O6S2/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/p-2

InChI Key

VVNNCRNANKENRU-UHFFFAOYSA-L

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

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